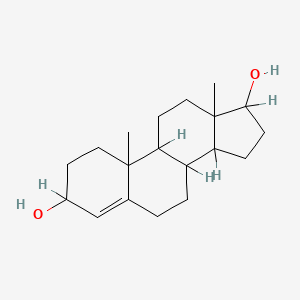
4-Vinylpyridoxal-5-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinylpyridoxal-5-phosphate is a chemical compound with the CAS Registry Number 31383-64-9 . It is also known as 3-Pyridinemethanol, 4-ethenyl-5-hydroxy-6-methyl-, alpha-(dihydrogen phosphate), and its equivalent term is 4-VPDP .
Synthesis Analysis
Enzymes reliant on pyridoxal 5′-phosphate (PLP), the metabolically active form of vitamin B6, hold significant importance in both biology and medicine. They facilitate various biochemical reactions, particularly in amino acid and neurotransmitter metabolisms .Molecular Structure Analysis
The molecular formula of Pyridoxal 5’-phosphate is C8H10NO6P . Its average mass is 247.142 Da and its monoisotopic mass is 247.024567 Da . Pyridoxal 5’-phosphate is one of the active forms of vitamin B6, which is produced by pyridoxal kinase-mediated reactions .Chemical Reactions Analysis
Pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyze a wide range of reactions of amino acids and amines . They represent about 4% of the gene products in eukaryotic cells . The chemical mechanisms for PLP-mediated reactions have been well elaborated and accepted with an emphasis on the pure chemical steps .Physical And Chemical Properties Analysis
The molecular formula of Pyridoxal 5’-phosphate is C8H10NO6P . Its average mass is 247.142 Da and its monoisotopic mass is 247.024567 Da . More detailed physical and chemical properties may be found in specialized databases .properties
IUPAC Name |
(4-ethenyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c1-3-8-7(5-15-16(12,13)14)4-10-6(2)9(8)11/h3-4,11H,1,5H2,2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUIGLFMYPIKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=C)COP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185308 |
Source


|
| Record name | 4-Vinylpyridoxal-5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylpyridoxal-5-phosphate | |
CAS RN |
31383-64-9 |
Source


|
| Record name | 4-Vinylpyridoxal-5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Vinylpyridoxal-5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



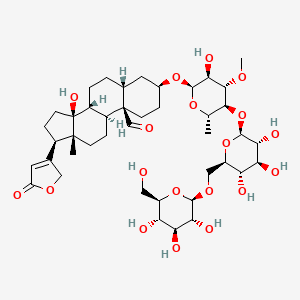

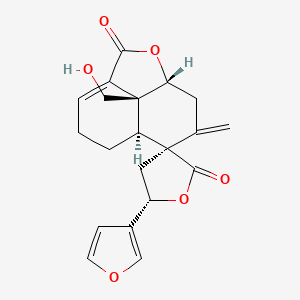

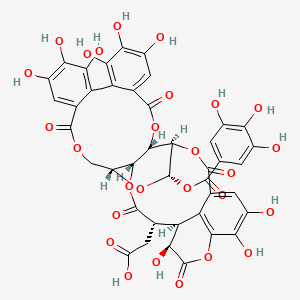
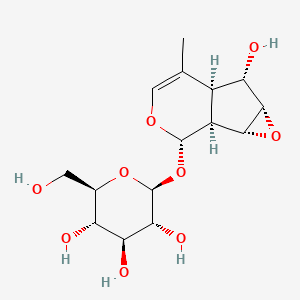


![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)

